molecular formula C17H17N3O2S B12449107 1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione CAS No. 4620-51-3

1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B12449107
CAS No.: 4620-51-3
M. Wt: 327.4 g/mol
InChI Key: ZNUNNGXPMSUIJH-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core, an ethylphenyl group, and a methylpyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: This step involves the alkylation of the pyrrolidine-2,5-dione core with 2-ethylphenyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methylpyrimidinylsulfanyl Group: This is typically done through a nucleophilic substitution reaction where the pyrrolidine-2,5-dione derivative reacts with 4-methylpyrimidin-2-thiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(Phenylthio)pyrrolidine-2,5-dione: Lacks the ethyl and methylpyrimidinyl groups, leading to different chemical and biological properties.

    1-(p-Tolylthio)pyrrolidine-2,5-dione: Contains a p-tolyl group instead of the 2-ethylphenyl group, resulting in variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H17N3O2S
  • Molecular Weight : 327.40 g/mol
  • CAS Number : 4620-51-3
  • Physical State : Solid
  • Density : 1.33 g/cm³
  • Melting Point : 310 °C

The compound is hypothesized to interact with various biological targets, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. Its structure suggests potential interactions with proteins involved in cancer biology, particularly MDM2 (Murine Double Minute 2), which plays a critical role in regulating p53 activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, the inhibition of MDM2 by structurally related compounds has been documented, leading to the activation of p53 and subsequent apoptosis in cancer cells .

Case Studies and Experimental Findings

  • MDM2 Inhibition :
    • A study demonstrated that structurally analogous compounds showed high binding affinity to MDM2, with IC50 values below 1 nM, leading to effective tumor regression in xenograft models .
    • The compound's ability to induce apoptosis was evidenced by increased levels of cleaved PARP and caspase-3 in treated tumor tissues.
  • Cell Growth Inhibition :
    • Various derivatives were tested for their antiproliferative effects on different cancer cell lines. For example, compounds with similar pyrrolidine cores displayed IC50 values ranging from 0.15 to 0.24 μM against SJSA-1 cells .
  • Pharmacokinetic Properties :
    • Oral administration studies have shown that certain derivatives maintain effective plasma concentrations while exhibiting minimal toxicity, suggesting favorable pharmacokinetic profiles for potential therapeutic applications .

Data Summary

Compound NameIC50 (μM)TargetEffect
Compound 320.22MDM2Antiproliferative
Compound 330.15MDM2Apoptosis induction
Compound 380.24MDM2Tumor regression

Properties

CAS No.

4620-51-3

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H17N3O2S/c1-3-12-6-4-5-7-13(12)20-15(21)10-14(16(20)22)23-17-18-9-8-11(2)19-17/h4-9,14H,3,10H2,1-2H3

InChI Key

ZNUNNGXPMSUIJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NC=CC(=N3)C

solubility

47.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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